molecular formula C10H8Cl2N2O2 B2807778 2,3-Dichloro-5,8-dimethoxyquinoxaline CAS No. 19506-33-3

2,3-Dichloro-5,8-dimethoxyquinoxaline

Cat. No.: B2807778
CAS No.: 19506-33-3
M. Wt: 259.09
InChI Key: GTLMXSJGZBBPFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-5,8-dimethoxyquinoxaline is a chemical compound with the molecular formula C10H8Cl2N2O2 It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5,8-dimethoxyquinoxaline typically involves the reaction of appropriate substituted anilines with dichloroquinoxaline derivatives. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5,8-dimethoxyquinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert it into less chlorinated or dechlorinated derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoxaline derivatives, which can have different functional groups attached to the quinoxaline ring.

Scientific Research Applications

2,3-Dichloro-5,8-dimethoxyquinoxaline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5,8-dimethoxyquinoxaline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5,6-dicyano-p-benzoquinone: Another dichloroquinoxaline derivative with different functional groups.

    2,3-Dichloroquinoxaline: A simpler derivative with only chlorine substituents.

    5,8-Dimethoxyquinoxaline: A derivative with only methoxy substituents.

Uniqueness

2,3-Dichloro-5,8-dimethoxyquinoxaline is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This combination of substituents makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

2,3-dichloro-5,8-dimethoxyquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2/c1-15-5-3-4-6(16-2)8-7(5)13-9(11)10(12)14-8/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLMXSJGZBBPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)N=C(C(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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